N-(3-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
Description
N-(3-Methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is a synthetic furan-based carboxamide derivative characterized by a 3-methoxyphenyl group attached via an amide bond to the furan-3-carboxamide core. The furan ring is further substituted at the 2-position with a phenoxymethyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)17-10-11-23-18(17)13-24-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPQHAZYSSMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in malignant cells, enhancing its anticancer potential.
- Antimicrobial Activity : Preliminary data suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the compound's efficacy against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 1.95 | Induces apoptosis and inhibits proliferation |
| A549 (lung) | 2.36 | Inhibits EGFR signaling pathways |
| HeLa (cervical) | 3.45 | Disrupts cell cycle progression |
These findings demonstrate that this compound exhibits significant antiproliferative effects across various cancer types.
Case Studies
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a 70% reduction in cell viability at concentrations above 1 µM. Mechanistic studies revealed that it activated caspase pathways leading to apoptosis .
- Lung Cancer Research : A549 lung cancer cells treated with this compound showed a dose-dependent decrease in viability, with significant inhibition observed at low micromolar concentrations. The compound was found to inhibit the phosphorylation of EGFR, suggesting a targeted approach to disrupt signaling pathways critical for tumor growth .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective against gram-positive bacteria |
| Escherichia coli | 30 | Moderate activity against gram-negative bacteria |
These results indicate that this compound possesses notable antimicrobial activity, warranting further investigation into its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activity where available.
Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives
Key Observations
The target compound’s phenoxymethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility compared to simpler analogs like 4c .
V-13–009920 and other complex analogs (e.g., ) often employ coupling agents like HATU or EDCI, indicating scalability challenges for large substituents .
Physicochemical Properties Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in V-13–009920) may improve binding affinity but reduce solubility. The target compound’s methoxy and phenoxymethyl groups balance lipophilicity and moderate polarity . Cyprofuram’s tetrahydrofuran ring and cyclopropane moiety highlight how non-aromatic heterocycles can diversify biological targeting, though this differs significantly from the aromatic furan in the target compound .
This could modulate receptor interactions or metabolic stability compared to simpler derivatives like 4c or commercial analogs in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-(3-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification, amidation, and substitution. For example:
Start with methyl-5-(substituted-phenyl)furan-2-carboxylate derivatives.
React with aminobenzophenone analogs (e.g., 3-aminobenzophenone) under catalytic conditions to form the carboxamide backbone .
Optimize purity (>95%) via column chromatography (silica gel, gradient elution) and confirm using HPLC with UV detection at 254 nm .
- Key Challenges : Byproduct formation during substitution steps (e.g., incomplete phenoxymethylation) requires careful monitoring via TLC and NMR .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and aromatic proton environments. For example, furan protons typically appear at δ 6.5–7.5 ppm, while methoxy groups resonate near δ 3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., calculated vs. observed m/z for ) .
- IR Spectroscopy : Identify carbonyl stretches (~1680 cm) and ether linkages (~1250 cm) to validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with halogenated or alkylated phenyl groups) and assess activity changes.
In Vitro Assays : Test analogs for enzyme inhibition (e.g., propionyl-CoA synthase, as seen in related furan carboxamides) using spectrophotometric assays (e.g., DTNB-based thiol quantification at 412 nm) .
Data Analysis : Use IC values and molecular docking to correlate substituent hydrophobicity/electron-withdrawing effects with activity .
Q. What strategies mitigate contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Model Standardization : Ensure consistent cell lines (e.g., HepG2 for liver metabolism studies) or enzyme sources (e.g., recombinant PrpC for 2-methylcitrate synthase assays) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies between in vitro and in vivo results .
Q. How can X-ray crystallography or computational modeling resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Crystallization : Co-crystallize with target proteins (e.g., enzymes) using vapor diffusion methods. For pure compound analysis, grow crystals in ethanol/water mixtures .
- Computational Tools : Perform density functional theory (DFT) calculations to predict bond angles and torsional strain, validated against experimental NMR/spectral data .
Q. What are the best practices for evaluating in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct rodent studies with IV/oral dosing. Monitor plasma levels via LC-MS/MS and calculate parameters like , , and bioavailability .
- Toxicity Screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity. Dose-dependent hepatotoxicity can be assessed via ALT/AST levels .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported IC values for enzyme inhibition?
- Methodological Answer :
- Assay Replication : Repeat experiments under identical buffer/pH conditions (e.g., PrpC assays at pH 7.4 with 5 mM Mg) .
- Positive Controls : Include reference inhibitors (e.g., V-13–009920 for PrpC) to validate assay sensitivity .
Q. What experimental controls are essential when comparing synthetic yields across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
